4-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID
Overview
Description
5-[(4-sec-butylphenyl)amino]-5-oxopentanoic acid is a chemical compound with the molecular formula C15H20NO3 .
Molecular Structure Analysis
The molecular structure of 5-[(4-sec-butylphenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group attached to the 5th carbon. The amino group is further substituted with a 4-sec-butylphenyl group .Scientific Research Applications
Synthesis and Isotopic Enrichment
The preparation of isotopomers, such as 5-Amino-4-oxopentanoic acid , is crucial for biological studies. A simple scheme has been developed to prepare any isotopomer of 5-aminolevulinic acid in high yield, which is a precursor in the biosynthesis of biologically active porphyrins, essential in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Metal-Organic Frameworks for Amino Function
The synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid through Friedel–Crafts reaction highlights the application in developing new IR-detectable metal–carbonyl tracers for the amino function. This work underscores the potential of such compounds in bioconjugation and labeling technologies (Kowalski et al., 2009).
Chromogenic Amino Acids in Protease Assays
Chromogenic amino acids, such as (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid , have been developed for the solid-phase peptide synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This approach allows for the spectrophotometric detection of protease activity, demonstrating the application of amino acid derivatives in enzymatic assays and potentially in diagnostic applications (Badalassi et al., 2002).
Novel Synthetic Routes
The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases novel synthetic routes to amino acid derivatives. Such methodologies are foundational in the development of new compounds for research and pharmaceutical applications, emphasizing the importance of innovative chemical synthesis in advancing scientific knowledge (Yuan, 2006).
Bioimaging and Chemosensors
The synthesis and characterization of selective zinc sensors based on Schiff base and an amino acid highlight the use of chemosensors in bioimaging. These compounds, upon binding to Zn2+ ions, exhibited significant enhancements in fluorescent emission intensity, demonstrating their potential in living cell imaging applications (Berrones-Reyes et al., 2019).
Properties
IUPAC Name |
5-(4-butan-2-ylanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-11(2)12-7-9-13(10-8-12)16-14(17)5-4-6-15(18)19/h7-11H,3-6H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTOUSMOYQAMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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